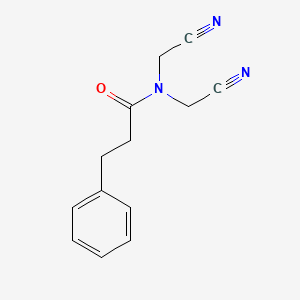![molecular formula C22H17BrN4O2 B5509704 5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)
5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to a class of chemicals known for their complex synthesis and versatile applications in organic chemistry, including potential biological activities. These compounds often feature a pyrazole core, substituted with various groups that impart unique physical and chemical properties.
Synthesis Analysis
Synthesis of related compounds typically involves the condensation of hydrazides with various aldehydes or ketones in the presence of catalysts or under refluxing conditions. For example, Asegbeloyin et al. (2014) detailed the synthesis of a similar compound through the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as NMR spectroscopy and X-ray diffraction. For instance, Zhang, Yong, Li, Jin-zhou, and Heng-Qiang (2008) utilized X-ray single-crystal diffraction to reveal the structure of a novel 4-heterocyclic acylpyrazolone-based Schiff base compound (Zhang et al., 2008).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with metal ions to form complexes. The synthesized compounds exhibit potential as ligands in the formation of metal complexes, demonstrating unique electronic and magnetic properties. For example, Heinisch, Holzer, and Pock (1990) discussed the directed lithiation of a bromo-substituted pyrazole, leading to vicinally disubstituted pyrazoles with unique reactivity (Heinisch et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the compound's molecular structure and substitution pattern.
Chemical Properties Analysis
Chemical properties, such as reactivity with nucleophiles, electrophiles, and ability to participate in hydrogen bonding, define the compound's potential applications in synthesis and as part of more complex molecules. Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemically induced transformation of related compounds, highlighting their versatility in synthesis and potential biomedical applications (Ryzhkova et al., 2020).
科学的研究の応用
Synthesis and Crystal Structure
Researchers have explored the synthesis and structural analysis of heterocyclic compounds that share structural motifs with the specified compound. For example, the synthesis of pyrazolone-based Schiff base compounds, which are structurally similar, has been detailed, highlighting their crystal structures through X-ray diffraction. These studies provide foundational knowledge for understanding the molecular configuration and potential reactivity of such compounds (Zhang, Yong, Li, Jin-zhou, & Heng-Qiang, 2008).
Antibacterial Activity
Synthetic studies on derivatives of pyrazolones have also been conducted to assess their antibacterial properties. For instance, the synthesis of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes and their evaluation for antibacterial activity against various strains suggest that structural analogs of the specified compound may possess chemotherapeutic properties (Ahmed et al., 2006).
Biological Activity
The biological activity of compounds with a core pyrazolone structure has been a subject of interest. Studies include the synthesis of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, which were evaluated for in vitro cytotoxic and antimicrobial activities. These findings highlight the potential biomedical applications of such compounds, including anticancer and antimicrobial uses (Asegbeloyin et al., 2014).
Antifungal Activity
Research on N-phenylpyrazole derivatives has demonstrated their potential in developing new therapeutic antifungal agents. The antifungal efficacy of these compounds, particularly against pathogenic yeast and molds, underscores the significance of exploring the biological activities of compounds with similar structural features (Farag et al., 2008).
Antiviral Activity
The antiviral potential of compounds based on the bromophenyl azo furanone structure, which shares a resemblance to the compound of interest, has been investigated. Some derivatives exhibited promising activity against the avian influenza virus (H5N1), highlighting the potential for structurally similar compounds to serve as leads in the development of antiviral therapeutics (Flefel et al., 2012).
特性
IUPAC Name |
5-bromo-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O2/c1-15-7-9-16(10-8-15)21-17(14-27(26-21)18-5-3-2-4-6-18)13-24-25-22(28)19-11-12-20(23)29-19/h2-14H,1H3,(H,25,28)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSQIAUJZAMIJA-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)
![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)
![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)
![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)
![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)
![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)